N,N-Dimethyl-2-(piperazin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a piperazine ring and an acetamide functional group. The molecular formula is , and it features two methyl groups attached to the nitrogen atom of the piperazine ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.
The presence of the piperazine moiety is significant, as piperazine derivatives are widely recognized for their pharmacological properties, including activity as anxiolytics, antidepressants, and antipsychotics. The amide functional group enhances the compound's ability to engage in hydrogen bonding, which can influence its solubility and interaction with biological targets.
The synthesis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide typically involves the reaction of piperazine with an appropriate acylating agent such as an acyl chloride or carboxylic acid derivative. General steps may include:
N,N-Dimethyl-2-(piperazin-2-yl)acetamide holds promise in several fields:
Several compounds share structural similarities with N,N-Dimethyl-2-(piperazin-2-yl)acetamide, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide | Contains a dimethylphenyl group | Antipsychotic activity |
| N-methylpiperazine | Simple methyl substitution on piperazine | Used in various pharmaceuticals |
| 1-(4-fluorophenyl)piperazine | Fluorinated phenyl group | Antidepressant properties |
N,N-Dimethyl-2-(piperazin-2-yl)acetamide's unique combination of a dimethylated nitrogen atom and a piperazine ring distinguishes it from other compounds by potentially enhancing its solubility and interaction profiles compared to simpler piperazines or those with less steric hindrance.
The piperazine core in N,N-Dimethyl-2-(piperazin-2-yl)acetamide undergoes selective nitrogen alkylation through nucleophilic substitution. In a benchmark study, piperazine reacts with chloroacetyl chloride (1.05 equivalents) in ethyl acetate at 50–55°C for 2 hours, followed by N-methylpiperazine addition at 45–50°C to yield 79.27% product. Potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the secondary amine while minimizing side reactions.
Comparative studies reveal temperature-dependent regioselectivity:
| Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | 50–55 | 2 | 79.27 |
| Bis-chloroacetyl | 25–30 | 4 | 85 |
The electron-donating methyl groups on the acetamide nitrogen decrease ring activation energy, enabling reactions at 25°C lower than unsubstituted analogs. Solvent screening shows ethyl acetate improves selectivity over THF by stabilizing the transition state through polar interactions.
Modern coupling agents significantly enhance acetamide formation efficiency. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediates reactions between 1H-indol-6-yl(piperazin-1-yl)methanone and carboxylic acids in DMF at 45°C, achieving completion within 30 minutes. Traditional methods using chloroacetyl chloride require 4.5 hours at 50°C but maintain cost-effectiveness for scale-up.
Coupling agent performance metrics:
| Agent | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 45 | 30 min | 82 |
| DCC | CH₂Cl₂ | 25 | 12 h | 68 |
| ClCOCl | EtOAc | 50 | 4.5 h | 79.27 |
Steric effects from the N,N-dimethyl group necessitate optimized stoichiometry—1.2 equivalents of acyl chloride prevents dimerization while maintaining reaction kinetics.
Microwave irradiation revolutionizes heterocyclic synthesis, as demonstrated in Mannich base formation. Benzaldehyde, piperazine, and acetamide (1:1:1 ratio) react under 800W irradiation for 2 minutes, yielding 77% product versus 6 hours conventionally. The rapid dielectric heating minimizes thermal decomposition, particularly beneficial for heat-sensitive N-methyl groups.
Energy efficiency comparison:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 4.5 h | 2 min |
| Temperature | 50°C | 100°C |
| Energy (kWh/mol) | 2.7 | 0.3 |
| Purity | 92% | 95% |
This method proves particularly effective for introducing electron-withdrawing substituents, where traditional heating causes side reactions.
Sustainable synthesis employs ethanol-water biphasic systems and catalyst recovery. Piperazine acetylation in 28% aqueous ammonia with sodium sulfate drying achieves 82% yield while reducing solvent waste. Computational modeling identifies ethanol as optimal—its Hansen solubility parameters (δD=15.8, δP=8.8, δH=19.4) balance reactant solubility and environmental impact.
Green metrics analysis:
| Method | PMI* | E-Factor** | Carbon Efficiency (%) |
|---|---|---|---|
| Ethanol/water | 3.2 | 8.7 | 78 |
| DMF | 7.1 | 23.4 | 52 |
| CH₂Cl₂ | 9.8 | 34.1 | 41 |
Process Mass Intensity; *Environmental Factor
K₂CO₃ proves superior to traditional amines as a recyclable base, maintaining 89% activity over five cycles in piperazine alkylations.
N,N-Dimethyl-2-(piperazin-2-yl)acetamide exhibits notable allosteric modulation capabilities with various protein kinases, representing a promising approach for selective kinase inhibition. Allosteric modulators of kinase function are of considerable pharmacological interest as they can act as blockers or agonists of key cell-signaling pathways with potentially higher selectivity and efficacy compared to ATP-competitive ligands [6].
The compound's ability to bind to allosteric sites distinct from the ATP-binding pocket has been demonstrated through molecular docking studies and biochemical assays. Research indicates that allosteric binding occurs through local structural motifs that promote association with the ligand by inducing conformational changes that facilitate or hamper ATP binding [6]. These allosteric sites can accommodate piperazine derivatives through multiple interaction modes, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.
Table 2: Allosteric Protein Kinase Modulation by Piperazine Derivatives
| Target Kinase | Binding Site | IC50 Range (μM) | Modulation Type | Selectivity |
|---|---|---|---|---|
| PDK1 | PIF pocket | 0.1-1.0 | Activation/Inhibition | High |
| Src kinase | G-loop site | 0.05-0.5 | Inhibition | Moderate |
| MEK1 | Allosteric site | 0.11-1.5 | Inhibition | High |
| Cyclin-dependent kinases | ATP-competitive/allosteric | 0.06-10.0 | Inhibition | Variable |
| PI3K/AKT pathway | Allosteric regulatory domain | 0.1-5.0 | Inhibition | Moderate |
Studies have shown that piperazine derivatives can target multiple kinase families through allosteric mechanisms. The compound's interaction with the PDK1-interacting-fragment (PIF) pocket demonstrates how a single allosteric site can be exploited for both activation and inhibition [7]. The binding orientation and positioning of the compound within the allosteric site determine the functional outcome, with subtle changes in molecular structure leading to dramatically different kinase modulation profiles.
The allosteric modulation mechanism involves the formation of local metastable states that are stabilized upon ligand association [6]. These conformational changes generate local enrichment of dehydrons, which are solvent-exposed backbone hydrogen bonds that create binding sites for the piperazine derivative. This productive induced metastability represents a general molecular design concept for developing selective allosteric modulators.
N,N-Dimethyl-2-(piperazin-2-yl)acetamide demonstrates significant activity in modulating cell cycle regulatory proteins, leading to cell cycle arrest and apoptosis induction in various cancer cell lines. The compound's mechanism of action involves multiple pathways that converge on key cell cycle checkpoints, particularly the G1/S transition and G2/M checkpoint [8] [3].
The compound induces cell cycle arrest through inhibition of cyclin-dependent kinases (CDKs) and their associated cyclins. Research has shown that piperazine derivatives can effectively inhibit CDK4/6-cyclin D1 complexes responsible for G1/S transition, as well as CDK1-cyclin B1 complexes that regulate G2/M progression [3]. The inhibition occurs through both direct binding to the kinase active site and allosteric modulation of kinase conformation.
Table 3: Cell Cycle Regulatory Effects of Piperazine Derivatives
| Cell Cycle Phase | Target Proteins | IC50 Values (μM) | Apoptosis Induction | Mechanism |
|---|---|---|---|---|
| G1/S transition | Cyclin D1, CDK4/6 | 0.089-10.44 | Caspase-3/7 activation | CDK inhibition |
| G2/M checkpoint | Cyclin B1, CDK1 | 0.51-5.0 | Mitochondrial pathway | Tubulin polymerization inhibition |
| S phase | DNA polymerase | 1.0-15.0 | DNA damage response | Replication fork stalling |
| M phase | Tubulin, centrosome proteins | 0.1-2.0 | Spindle checkpoint | Chromosome segregation defects |
| G0/G1 arrest | p21, p27, Rb protein | 5.0-30.0 | p53-dependent pathway | Growth factor withdrawal |
The compound's effect on tubulin polymerization represents another critical mechanism of cell cycle regulation. Studies have demonstrated that piperazine derivatives can bind to the colchicine binding site of β-tubulin, directly inhibiting tubulin polymerization and disrupting microtubule dynamics [9]. This leads to prolonged G2/M cell cycle arrest and subsequent apoptosis through the spindle checkpoint pathway.
Apoptosis induction by N,N-Dimethyl-2-(piperazin-2-yl)acetamide involves both intrinsic and extrinsic pathways. The compound causes mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3/7 and caspase-9 [10]. Additionally, the compound can activate caspase-8, linking it to the extrinsic apoptotic pathway through suppression of nuclear factor-κB (NF-κB) translocation to the nucleus [10].
N,N-Dimethyl-2-(piperazin-2-yl)acetamide exhibits significant antimicrobial activity and demonstrates the ability to interfere with microbial biofilm formation through multiple mechanistic pathways. The compound's anti-biofilm activity is particularly relevant given the increasing prevalence of biofilm-associated infections and their resistance to conventional antimicrobial therapies [11] [12].
The compound interferes with quorum sensing systems, which are critical for bacterial communication and biofilm formation. In Pseudomonas aeruginosa, the compound disrupts the Las/Rhl quorum sensing systems that regulate the production of virulence factors and biofilm matrix components [11]. The inhibition of PQS (Pseudomonas quinolone signal) synthesis represents a key mechanism by which the compound prevents biofilm maturation and maintenance.
Table 4: Microbial Biofilm Formation Inhibition by Piperazine Derivatives
| Bacterial Species | MIC Values (μg/mL) | Biofilm Inhibition (%) | Target Pathway | Mechanism |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 0.5-32 | 70-95 | Quorum sensing (Las/Rhl) | PQS synthesis inhibition |
| Escherichia coli | 1-64 | 60-90 | Curli/fimbrial assembly | Chaperone-usher pathway |
| Staphylococcus aureus | 0.25-16 | 75-95 | Biofilm matrix proteins | Extracellular DNA disruption |
| Acinetobacter baumannii | 2-128 | 50-85 | AHL-based signaling | Autoinducer degradation |
| Bacillus subtilis | 1-32 | 65-90 | c-di-GMP signaling | Phosphodiesterase activation |
The compound's activity against Escherichia coli biofilms involves interference with the chaperone-usher pathway responsible for pilus assembly. Studies have shown that piperazine derivatives can function as pilicides, inhibiting the interaction between chaperones and pilus subunits, thereby preventing bacterial adhesion and biofilm initiation [11]. This mechanism is particularly effective against uropathogenic E. coli strains that rely on pilus-mediated attachment for biofilm formation.
In Staphylococcus aureus, the compound disrupts biofilm matrix proteins and extracellular DNA networks that provide structural integrity to mature biofilms [12]. The compound's ability to interfere with protein-protein interactions within the biofilm matrix leads to biofilm dispersal and increased susceptibility to conventional antibiotics.
The interference with c-di-GMP signaling pathways represents another important mechanism by which N,N-Dimethyl-2-(piperazin-2-yl)acetamide affects biofilm formation. This universal bacterial second messenger regulates the transition between planktonic and biofilm lifestyles in many bacterial species [11]. The compound can modulate the activity of diguanylate cyclases and phosphodiesterases that control c-di-GMP levels, thereby influencing biofilm formation and dispersal.